Cas no 154453-18-6 (YC 1 (electroplatingadditive) (9CI))

YC 1 (electroplatingadditive) (9CI) structure
154453-18-6 structure
Nome del prodotto:YC 1 (electroplatingadditive) (9CI)
Numero CAS:154453-18-6
MF:C19H16N2O2
MW:304.34254
CID:185459
PubChem ID:5712

YC 1 (electroplatingadditive) (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • YC 1 (electroplatingadditive) (9CI)
    • [5-(1-Benzyl-1H-indazol-3-yl)-2-furyl]methanol
    • [5-(1-benzyl-1H-indazol-3-yl)furan-2-yl]methanol
    • YC 1
    • 1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole
    • NCGC00016103-05
    • 170632-47-0
    • CHEMBL333985
    • NCGC00261915-01
    • AKOS022180370
    • MLS002172480
    • CS-3363
    • LP01230
    • KBio2_005463
    • NSC-756879
    • CCG-205304
    • C19H16N2O2
    • HMS3649M04
    • Lopac0_001230
    • SR-01000076202
    • Tox21_501230
    • KBio2_002895
    • NCGC00094472-01
    • Q27089256
    • KBio3_000653
    • BRD-K60476892-001-11-2
    • 3-(5'-hydroxymethyl-2'furyl)-1-benzyl-indazole
    • 5-a[1-a?phenylmethyl)-a?H-aindazol-a?-ayl]-a?-afuranmethanol
    • NCGC00016103-07
    • HMS1990A09
    • BSPBio_000987
    • 2-Furanmethanol, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-
    • HMS3403A09
    • BRD-K60476892-001-02-1
    • [5-(1-Benzyl-1H-indazol-3-yl)-furan-2-yl]-methanol
    • HMS3263F22
    • 3-(5-hydroxymethyl-2-furyl)-1-benzylindazole
    • SCHEMBL187837
    • NSC728165
    • 154453-18-6
    • NCGC00016103-17
    • [5-(1-benzylindazol-3-yl)furan-2-yl]methanol
    • VGA63247
    • (5-(1-benzyl-1H-indazol-3-yl)furan-2-yl)methanol
    • SMR000857214
    • 5-[1-(Phenylmethyl)-1H-indazol-3-yl]-2-furanmethanol
    • HMS3373B12
    • KBioSS_000327
    • CHEBI:93060
    • KBio2_000327
    • DTXSID70165635
    • NCGC00016103-02
    • NCGC00016103-04
    • MLS006012048
    • CHEBI:142430
    • IDI1_002079
    • HMS2235B17
    • MLS001333258
    • LIFICIGUAT [WHO-DD]
    • GTPL5291
    • A907557
    • AS-55797
    • YC1
    • HB3521
    • Lificiguat(YC-1)
    • NCGC00094472-04
    • 3-(5/'-hydroxymethyl-2/'-furyl)-1-benzylindazole
    • NCGC00016103-01
    • UNII-515CC1WPTE
    • EU-0101230
    • QTL1_000091
    • NCGC00016103-03
    • YC-1; Lificiguat
    • KBio3_000654
    • 1-(1-benzyl-3-(5''-hydroxymethyl-2''-furyl)-indazole
    • YC-1(Lificiguat)
    • NSC 728165
    • Lificiguat
    • HMS1792A09
    • Lopac-Y-102
    • YC 1 compound
    • YC-1, powder
    • HMS1362A09
    • NSC756879
    • MLS001333257
    • NSC-728165
    • AC-29036
    • NCGC00094472-03
    • yc-1
    • NCGC00094472-02
    • KSC-412-005-
    • HY-14927
    • FT-0757306
    • SR-01000076202-7
    • Bio2_000804
    • EX-A2409
    • Y-102
    • KBioGR_000327
    • 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole
    • SDCCGSBI-0051197.P002
    • BDBM50095469
    • 3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl indazole
    • Bio2_000324
    • MFCD06407798
    • [5-[1-(phenylmethyl)indazol-3-yl]furan-2-yl]methanol
    • KUC114162N
    • SR-01000076202-1
    • J-010636
    • YC-1 compound
    • BCP09072
    • 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-1H-indazole
    • 515CC1WPTE
    • lificiguatum
    • NCGC00016103-06
    • 1-Benzyl-3-(5'-hydroxymethyl-2-furyl)indazole
    • 2-Furanmethanol,5-[1-(phenylmethyl)-1H-indazol-3-yl]-
    • Lificiguat [INN]
    • 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole
    • Inchi: InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2
    • Chiave InChI: OQQVFCKUDYMWGV-UHFFFAOYSA-N
    • Sorrisi: OCC1=CC=C(C2=NN(CC3C=CC=CC=3)C3=CC=CC=C23)O1

Proprietà calcolate

  • Massa esatta: 304.121178
  • Massa monoisotopica: 304.121178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 386
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 51.2

Proprietà sperimentali

  • Densità: 1.24
  • Punto di ebollizione: 522.2°Cat760mmHg
  • Punto di infiammabilità: 269.6°C
  • Indice di rifrazione: 1.652
  • PSA: 51.19000
  • LogP: 3.83690
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd